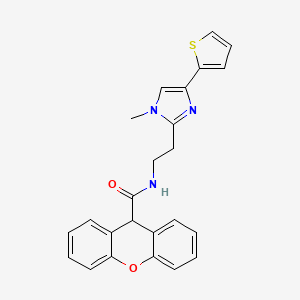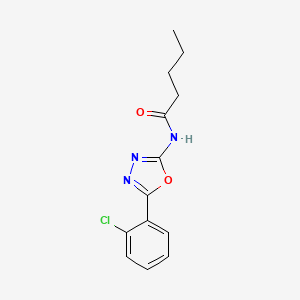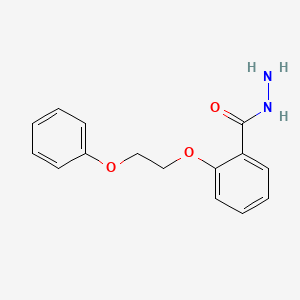![molecular formula C14H13F2NO2 B3011100 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid CAS No. 2248339-59-3](/img/structure/B3011100.png)
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid, also known as DFMB, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer development. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cancer development.
Biochemical and Physiological Effects:
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid for lab experiments is its potency and selectivity, which makes it a useful tool for investigating specific enzymes and signaling pathways. However, 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid, including the development of new analogs with improved potency and selectivity, the investigation of its potential use in combination with other drugs, and the exploration of its applications in material science. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid and its potential side effects.
Méthodes De Synthèse
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2,5-dimethylpyrrole with difluoromethyl bromide, followed by the reaction of the resulting intermediate with benzoic acid. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been found to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new drugs. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has also been investigated for its potential use in the synthesis of organic materials, such as polymers and liquid crystals.
Propriétés
IUPAC Name |
2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-8-7-11(13(15)16)9(2)17(8)12-6-4-3-5-10(12)14(18)19/h3-7,13H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLDALUFIBYLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C(=O)O)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)

![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)
![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)
![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)
![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)

![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)


